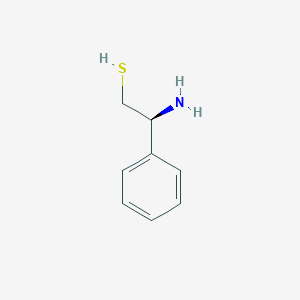
(S)-2-Amino-2-phenyl-ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-phenyl-ethanethiol is an organic compound with the molecular formula C8H11NS. It contains a primary amine group and a thiol group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenyl-ethanethiol typically involves the reaction of a suitable precursor with a thiolating agent. One common method is the reduction of a corresponding disulfide compound using a reducing agent such as dithiothreitol or tris(2-carboxyethyl)phosphine. The reaction is usually carried out under mild conditions to prevent the oxidation of the thiol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of a precursor compound. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-phenyl-ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-2-phenyl-ethanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenyl-ethanethiol involves its interaction with molecular targets through its amine and thiol groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. For example, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-phenyl-ethanethiol: The enantiomer of (S)-2-Amino-2-phenyl-ethanethiol with similar chemical properties but different biological activity.
2-Amino-2-phenylethanol: Lacks the thiol group, resulting in different reactivity and applications.
2-Phenylethylamine: Contains an amine group but lacks the thiol group, leading to distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of both amine and thiol groups, which allow it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in stereoselective synthesis and studies .
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-phenylethanethiol |
InChI |
InChI=1S/C8H11NS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 |
InChI Key |
BYWNHDXZFZXBLV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)
![4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
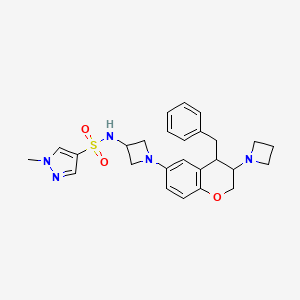
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
![N-[(3R,4S)-4-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B10837171.png)
![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)
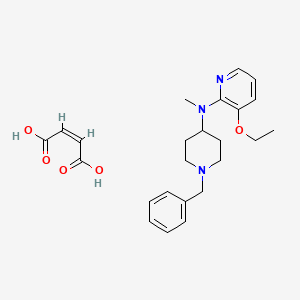
![N-ethyl-6-[1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridin-6-yl]pyrazin-2-amine](/img/structure/B10837201.png)
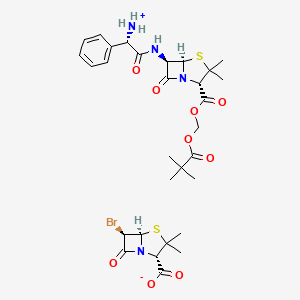
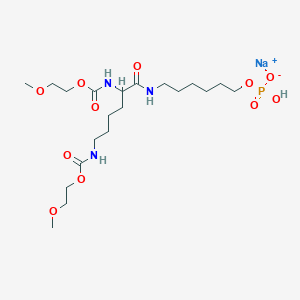
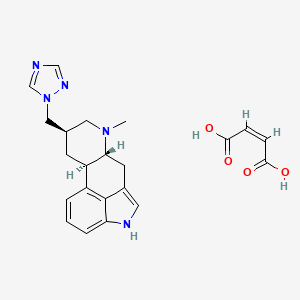
![(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837252.png)
